B1575170 Indoleamine 2,3-dioxygenase 1 (199-207)

Indoleamine 2,3-dioxygenase 1 (199-207)

Cat. No.: B1575170
Attention: For research use only. Not for human or veterinary use.
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Description

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) metabolism via the kynurenine (Kyn) pathway, converting Trp into N-formylkynurenine . This enzymatic activity depletes local Trp levels and generates immunosuppressive metabolites, enabling IDO1 to regulate immune tolerance and tumor immune escape . Structurally, IDO1 contains a large substrate-binding pocket with a catalytic heme center, where key residues (e.g., His346, Ser167) facilitate substrate recognition and oxidation . IDO1 is expressed in dendritic cells, macrophages, and tumor cells, and its upregulation correlates with poor prognosis in cancers such as melanoma, renal cell carcinoma, and hepatocellular carcinoma .

Properties

sequence

ALLEIASCL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Indoleamine 2,3-dioxygenase 1 (199-207)

Origin of Product

United States

Scientific Research Applications

Biochemical Role of IDO1

IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan into kynurenine. This process is significant for several physiological and pathological functions:

  • Immune Regulation : IDO1 modulates immune responses by depleting tryptophan and increasing kynurenine levels, which can lead to immunosuppression. This mechanism is particularly relevant in cancer, where tumors exploit IDO1 to evade immune detection .
  • Metabolic Functions : Recent studies indicate that IDO1 also influences metabolic health by affecting gut microbiota composition and systemic inflammation .

Cancer Immunotherapy

IDO1 has emerged as a promising target in cancer therapy due to its role in immune evasion:

  • Biomarker for Prognosis : Elevated levels of IDO1 and the kynurenine-to-tryptophan ratio have been associated with poor prognosis in various cancers, including glioblastoma and cervical cancer .
  • Therapeutic Target : Several IDO1 inhibitors are currently under clinical evaluation. These include:
    • Epacadostat
    • Indoximod
    • GDC-0919
    These compounds aim to enhance the efficacy of existing immunotherapies (e.g., CTLA-4 and PD-1 inhibitors) by counteracting local immunosuppression .
InhibitorMechanism of ActionClinical Status
EpacadostatIDO1 inhibitionPhase II trials
IndoximodKynurenine pathway blockadePhase II trials
GDC-0919Direct IDO1 inhibitionPhase I trials

Autoimmune Diseases

IDO1 is implicated in various autoimmune conditions where it may help maintain immune tolerance. Research indicates that modulating IDO1 activity could provide therapeutic benefits in diseases like rheumatoid arthritis and multiple sclerosis .

Metabolic Disorders

Recent findings suggest that IDO1 may play a role in metabolic health by influencing obesity-related inflammation:

  • Studies show that IDO1 deficiency in mice fed a high-fat diet leads to reduced weight gain and improved metabolic parameters, indicating its potential as a therapeutic target for obesity-related disorders .

Cancer Treatment with IDO Inhibitors

A notable case involved a clinical trial assessing the safety and efficacy of navoximod (an IDO1 inhibitor) combined with other therapies. Results indicated promising anti-tumor activity alongside manageable safety profiles, reinforcing the potential of targeting IDO1 in cancer treatment .

Cardiovascular Implications

In cardiovascular research, inhibition of IDO-mediated tryptophan metabolism was shown to exacerbate vascular inflammation and atherosclerosis in animal models. This suggests that IDO1 plays a protective role against vascular diseases, opening avenues for therapeutic interventions targeting this enzyme .

Comparison with Similar Compounds

Key Differences:

  • Catalytic Efficiency: IDO1 exhibits higher catalytic turnover than IDO2, which has weaker enzymatic activity due to differences in active-site residues (e.g., IDO2 lacks a critical serine residue equivalent to IDO1’s Ser167) .
  • Substrate Range : IDO1 oxidizes diverse indoleamines, whereas TDO2 is strictly Trp-specific .
  • Therapeutic Relevance: IDO1 inhibitors (e.g., linrodostat) show minimal cross-reactivity with TDO2 or IDO2, underscoring IDO1’s prominence in cancer immunotherapy .

Comparison with IDO1 Inhibitors

IDO1 inhibitors are classified into competitive, uncompetitive, and allosteric agents, with varying selectivity and mechanisms.

Table 2: Select IDO1 Inhibitors and Their Profiles

Inhibitor Class Example Compound IC50 (IDO1) Selectivity (vs. IDO2/TDO2) Key Mechanism References
Hydroxyamidines NLG919 (GDC-0919) 75 nM >100-fold selective Competes with heme iron binding
Imidazopyridines EOS200271 10 nM >50-fold vs. IDO2/TDO2 Binds heme and substrate pocket
Benzimidazoles BMS-986205 4.9 nM >1,000-fold vs. TDO2 Targets heme-dependent oxidation
Indazole Derivatives Compound 8 (Lee et al.) 1.2 µM Moderate selectivity Blocks substrate entry via H-bond networks

Mechanistic Insights:

  • Heme Coordination : Inhibitors like NLG919 disrupt heme iron coordination, preventing O₂ activation required for catalysis .
  • Hydrogen Bond Networks : Indazole derivatives form critical interactions with IDO1 residues (e.g., Arg231, Phe226), as revealed by molecular docking .
  • Clinical Challenges : Despite high potency, some inhibitors (e.g., epacadostat) failed in Phase III trials due to compensatory IDO2/TDO2 activity or off-target effects, highlighting the need for dual-target strategies .

Preparation Methods

Peptide Synthesis of IDO1 (199-207)

The peptide corresponding to residues 199-207 of IDO1 is typically synthesized using solid-phase peptide synthesis (SPPS), a widely used method for preparing short peptides with high purity.

  • Solid-Phase Peptide Synthesis (SPPS):

    • The peptide chain is assembled stepwise on a solid resin support, starting from the C-terminal residue (position 207) to the N-terminal (position 199).
    • Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed for temporary protection of amino groups during synthesis.
    • After chain assembly, the peptide is cleaved from the resin and side chain protecting groups are removed using strong acid treatment (e.g., trifluoroacetic acid).
    • The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
    • Mass spectrometry and amino acid analysis confirm the correct sequence and molecular weight.
  • Quality Control:

    • Analytical HPLC profiles and mass spectrometry data ensure the identity and purity of the peptide.
    • Circular dichroism (CD) spectroscopy may be used to assess secondary structure if relevant.

Recombinant Expression and Purification of IDO1 Fragment (199-207)

For studies requiring the peptide in the context of a larger protein fragment or full-length enzyme, recombinant expression is used:

  • Gene Cloning:

    • The DNA sequence encoding the IDO1 fragment (including residues 199-207) is cloned into an expression vector, often with tags (e.g., His-tag) for purification.
    • Expression hosts commonly include Escherichia coli or eukaryotic cells depending on post-translational modification requirements.
  • Protein Expression:

    • Induced expression under controlled conditions (e.g., IPTG induction in E. coli).
    • Optimization of temperature and time to maximize soluble protein yield.
  • Purification:

    • Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to isolate the expressed fragment.
    • Further purification by size-exclusion chromatography or ion-exchange chromatography to enhance purity.
  • Refolding and Activity Validation:

    • If inclusion bodies form, refolding protocols using dialysis or rapid dilution in refolding buffers are applied.
    • Enzymatic activity assays or binding assays confirm functional integrity.

Chemical Modification and Labeling

To facilitate detection or functional studies, the IDO1 (199-207) peptide can be chemically modified:

Analytical Data and Research Findings

Preparation Step Method/Technique Key Parameters/Notes Reference Highlights
Peptide Synthesis Solid-phase peptide synthesis (Fmoc-SPPS) Purity >95%, HPLC purification, MS confirmation Common standard for IDO1 peptides
Recombinant Expression Cloning in E. coli, His-tag purification IPTG induction, Ni-NTA affinity, refolding if needed Used for functional studies of IDO1 fragments
Chemical Labeling Biotinylation, fluorescent dyes Site-specific labeling for detection assays Used in immunological assays for IDO1 peptides
Activity Validation Enzyme assays, binding studies Kynurenine production assays, LC-MS/MS analysis Validates enzymatic activity of IDO1

Specific Research Protocol Example: Peptide Preparation and Use

  • Sørensen et al. (2010) used synthetic peptides of IDO1, including the 199-207 epitope, for immunological assays to detect IDO-specific cytotoxic T cells. Peptides were synthesized by standard SPPS and purified by HPLC. The peptides were used to stimulate peripheral blood mononuclear cells (PBMCs) in vitro to assess T-cell responses.

  • In metabolic studies, recombinant IDO1 protein including the 199-207 region was expressed in E. coli, purified by affinity chromatography, and enzymatic activity was confirmed by measuring conversion of tryptophan to kynurenine using LC-MS/MS.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis on resin High purity, precise sequence control Limited to short peptides (<50 aa)
Recombinant Protein Expression Expression of IDO1 fragment in microbial or eukaryotic cells Produces larger fragments or full protein, post-translational modifications possible Requires cloning, purification complexity
Chemical Labeling Post-synthesis modification with biotin/fluorophores Enables detection and functional assays May alter peptide properties
Enzymatic Activity Assays Validation via substrate conversion measurement Confirms functional integrity Requires active enzyme preparation

Q & A

Q. What are the primary enzymatic mechanisms of IDO1 in tryptophan catabolism, and how are they experimentally validated?

IDO1 catalyzes the oxidation of tryptophan to N-formylkynurenine via a heme-dependent mechanism. Key steps include:

  • Substrate binding : Tryptophan and O₂ bind to the ferrous heme center, forming a ternary complex .
  • Oxygen activation : Structural studies (e.g., X-ray crystallography) confirm that O₂, not superoxide, is the substrate, as shown by O¹⁸-labeling experiments .
  • Proton abstraction : Cryoreduction EPR spectroscopy reveals that a ferrous-superoxo intermediate abstracts a proton from tryptophan, initiating cleavage . Experimental validation includes kinetic assays under anaerobic conditions and spectroscopic analysis of heme intermediates .

Q. Which methodologies are standard for assessing IDO1 activity in vitro, and what are their limitations?

Common methods include:

  • Fluorescence-based assays : Measure kynurenine production using Ehrlich’s reagent, but may interfere with reducing agents like ascorbate .
  • HPLC/UV-Vis : Quantifies kynurenine directly but requires larger sample volumes and longer run times .
  • Enzyme-linked immunosorbent assays (ELISA) : Detect IDO1 protein levels but do not measure catalytic activity . Limitations: Fluorescence assays lack sensitivity in complex biological matrices, while HPLC is resource-intensive .

Q. How does the IDO1 peptide 199-207 contribute to its catalytic function?

Residues 199-207 form a flexible loop near the active site that modulates substrate access. Structural studies (e.g., molecular dynamics simulations) show:

  • Conformational flexibility : The loop adopts open/closed states, regulating tryptophan binding .
  • Mutational analysis : Substitutions (e.g., Ala²⁰⁵) reduce catalytic efficiency by 50%, highlighting its role in stabilizing the heme environment .

Advanced Research Questions

Q. How do structural fluctuations in IDO1's active site loop (residues 199-207) influence substrate binding and catalytic efficiency?

  • Dynamic role : The loop’s flexibility facilitates substrate entry and product release. Crystallographic studies show that loop closure shields the active site, optimizing O₂ binding .
  • Allosteric regulation : Hydrogen-bonding networks between residues 199-207 and the heme propionate group stabilize the ferrous state, enhancing catalytic turnover .
  • Methodological insights : Time-resolved spectroscopy and cryo-EM can capture transient conformational states .

Q. What are the challenges in achieving selectivity for IDO1 inhibitors over related enzymes like TDO, and what structural insights guide rational inhibitor design?

  • Structural divergence : IDO1 and TDO share <20% sequence homology. IDO1’s larger active site (e.g., hydrophobic pocket near residues 199-207) allows selective targeting .
  • Inhibitor design : Co-crystal structures (e.g., with epacadostat) reveal that inhibitors exploit IDO1-specific residues (e.g., Ser²⁶³) for binding .
  • Limitations : Off-target effects persist due to conserved heme-binding motifs. Computational docking and free-energy perturbation simulations improve selectivity .

Q. How can contradictory preclinical and clinical results for IDO1 inhibitors (e.g., Indoximod) be reconciled?

  • Preclinical vs. clinical models : Mouse studies often use syngeneic tumors, while human trials involve heterogeneous microenvironments with compensatory pathways (e.g., PD-L1 upregulation) .
  • Biomarker gaps : Lack of standardized assays for IDO1 activity in tumors leads to inconsistent patient stratification. Multiplexed IHC (e.g., CD8⁺ T cell/IDO1 co-staining) improves predictive value .
  • Combination therapies : Co-administration with checkpoint inhibitors (e.g., anti-PD-1) may overcome resistance, as shown in Phase Ib trials .

Methodological Guidance

  • Resolving data contradictions : Use orthogonal assays (e.g., mass spectrometry for kynurenine + qPCR for IDO1 mRNA) to validate findings .
  • Structural studies : Employ hybrid approaches (e.g., X-ray crystallography paired with MD simulations) to map dynamic residues like 199-207 .
  • Inhibitor screening : Prioritize compounds with >100-fold selectivity over TDO using in vitro assays with recombinant enzymes .

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